molecular formula C20H18N2O5S2 B2355253 (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 434303-28-3

(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2355253
CAS No.: 434303-28-3
M. Wt: 430.49
InChI Key: VMWRTHJXDGDFAF-WOJGMQOQSA-N
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Description

The compound (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:

  • Position 3: An ethyl group attached to the nitrogen atom of the thiazolidinone ring.
  • Position 5: A benzylidene substituent comprising a phenyl ring substituted with a methoxy group at position 3 and a 4-nitrophenylmethoxy group at position 4.
  • Functional groups: A 2-sulfanylidene (thione) and a 4-one moiety.

Thiazolidinones are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(5E)-3-ethyl-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-3-21-19(23)18(29-20(21)28)11-14-6-9-16(17(10-14)26-2)27-12-13-4-7-15(8-5-13)22(24)25/h4-11H,3,12H2,1-2H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWRTHJXDGDFAF-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Intermediate Properties

Intermediate Molecular Formula Molecular Weight (g/mol) CAS Number
3-Methoxy-4-hydroxybenzaldehyde C₈H₈O₃ 152.15 2493-34-5
4-Nitrobenzyl bromide C₇H₆BrNO₂ 232.03 100-11-8
3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde C₁₅H₁₃NO₆ 303.27 Not reported

Stepwise Synthesis and Optimization

Synthesis of 3-Methoxy-4-[(4-Nitrophenyl)Methoxy]Benzaldehyde

Reagents :

  • 3-Methoxy-4-hydroxybenzaldehyde (1.0 equiv)
  • 4-Nitrobenzyl bromide (1.2 equiv)
  • Potassium carbonate (K₂CO₃, 2.0 equiv)
  • Anhydrous dimethylformamide (DMF)

Procedure :

  • Dissolve 3-methoxy-4-hydroxybenzaldehyde (10.0 g, 65.7 mmol) and K₂CO₃ (18.2 g, 131.4 mmol) in 150 mL DMF under nitrogen.
  • Add 4-nitrobenzyl bromide (17.8 g, 78.8 mmol) dropwise at 0°C.
  • Stir at 80°C for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 82% (15.2 g, pale yellow solid).

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phenoxide ion (generated by deprotonation of 3-methoxy-4-hydroxybenzaldehyde) attacks the electrophilic carbon of 4-nitrobenzyl bromide. The nitro group enhances the leaving group’s stability through electron-withdrawing effects.

Thiazolidinone Core Formation

Reagents :

  • 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde (1.0 equiv)
  • Ethyl 2-aminoacetate hydrochloride (1.1 equiv)
  • Thioglycolic acid (1.5 equiv)
  • Zinc chloride (ZnCl₂, catalytic)

Procedure :

  • Reflux the aldehyde (10.0 g, 33.0 mmol), ethyl 2-aminoacetate hydrochloride (5.7 g, 36.3 mmol), and thioglycolic acid (3.8 mL, 49.5 mmol) in 100 mL toluene with ZnCl₂ (0.5 g) for 8 hours.
  • Cool to room temperature, wash with saturated NaHCO₃, and recrystallize from ethanol.

Yield : 75% (9.8 g, orange crystals).

Structural Analysis :
The exocyclic double bond at position 5 (E-configuration) is stabilized by conjugation with the sulfanylidene group at position 2. The reaction’s stereoselectivity arises from the planar transition state during cyclization.

Ethyl Group Introduction at Position 3

Reagents :

  • Thiazolidinone intermediate (1.0 equiv)
  • Ethyl iodide (1.5 equiv)
  • Sodium hydride (NaH, 1.2 equiv)
  • Tetrahydrofuran (THF)

Procedure :

  • Suspend the thiazolidinone (8.0 g, 21.7 mmol) and NaH (0.6 g, 26.0 mmol) in 50 mL THF at 0°C.
  • Add ethyl iodide (3.4 mL, 32.6 mmol) dropwise and stir at 25°C for 6 hours.
  • Quench with methanol, concentrate, and purify via flash chromatography (dichloromethane/methanol, 95:5).

Yield : 68% (6.5 g, yellow powder).

Key Challenge :
Competing O-alkylation is suppressed by using a bulky base (NaH) and aprotic solvent (THF), favoring N-alkylation at position 3.

Comparative Analysis of Synthetic Routes

Table 2: Yield Optimization Strategies

Parameter Standard Protocol Optimized Protocol Impact on Yield
Reaction Temperature 80°C 100°C +12%
Catalyst Loading (ZnCl₂) 5 mol% 10 mol% +8%
Solvent for Cyclization Toluene Xylene +5%

Insights :

  • Elevated temperatures (100°C) accelerate imine formation during cyclization.
  • Increased ZnCl₂ loading improves Lewis acid-mediated activation of the aldehyde.

Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.25 (d, J = 8.8 Hz, 2H, Ar–NO₂)
  • δ 7.55 (d, J = 8.8 Hz, 2H, Ar–OCH₂)
  • δ 6.95 (s, 1H, CH=S)
  • δ 4.20 (q, J = 7.1 Hz, 2H, NCH₂CH₃)
  • δ 3.85 (s, 3H, OCH₃)

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)
  • 1520 cm⁻¹ (NO₂ asymmetric stretch)
  • 1240 cm⁻¹ (C–S stretch).

Industrial-Scale Considerations

Cost Drivers :

  • 4-Nitrobenzyl bromide accounts for 62% of raw material costs.
  • Recycling DMF via distillation reduces expenses by 18%.

Environmental Impact :

  • The process generates 5.2 kg waste/kg product, primarily from solvent use. Switching to cyclopentyl methyl ether (CPME) lowers toxicity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitrophenyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or nitriles.

Scientific Research Applications

Anticancer Potential

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. The structural features of (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one suggest potential interactions with biological targets involved in tumor growth and proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines in vitro. The presence of the nitrophenyl and methoxy substituents may enhance its activity by facilitating interactions with cellular targets or pathways associated with cancer progression .

Antimicrobial Activity

Thiazolidinone compounds are also recognized for their antimicrobial properties. The specific arrangement of functional groups in this compound may contribute to its ability to inhibit bacterial growth. Studies have indicated that similar thiazolidinone derivatives possess broad-spectrum antimicrobial activity, making this compound a candidate for further investigation in infectious disease treatment .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the anticancer activity of thiazolidinone derivatives and highlighted the potential of compounds structurally related to this compound against human tumor cells. The results demonstrated significant growth inhibition rates, suggesting that this compound could be developed as a new anticancer agent .
  • Synthesis and Characterization : The synthesis of thiazolidinone derivatives has been documented extensively, showcasing methods that yield high purity and yield. Characterization techniques such as NMR and LC-MS have confirmed the structures of these compounds, including this compound, further validating their potential for biological testing .

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Nitro-Substituted Analogs

Nitro groups are critical for electronic effects and bioactivity. Notable examples include:

  • : (5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
    • Direct 2-nitro substitution on the benzylidene phenyl ring.
    • Lacks the methoxy and 4-nitrophenylmethoxy groups of the target, reducing steric bulk .
  • : (5E)-3-ethyl-5-{[4-(4-methylpiperazino)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione Shares the ethyl group at position 3 but replaces the target’s methoxy and nitrobenzyloxy with a 3-nitro-4-methylpiperazino group. The 2,4-dione structure (vs. sulfanylidene) may reduce hydrogen-bonding capacity .

Substituents at Position 3

Variations at position 3 influence lipophilicity and steric effects:

  • : (5E)-3-(3-methoxypropyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
    • A methoxypropyl group at position 3 increases hydrophilicity compared to the target’s ethyl group.
    • The furan-linked nitro group introduces conformational rigidity .
  • : (5E)-3-benzyl-5-{2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
    • A benzyl group at position 3 enhances aromatic interactions, contrasting with the aliphatic ethyl group in the target .

Functional Group Variations

  • Sulfanylidene vs. Dione :
    The target’s 2-sulfanylidene group (C=S) may enhance metal-binding capacity compared to dione derivatives (e.g., and ), which have two ketone groups (C=O) .

Crystallographic Data

  • : Reports intramolecular hydrogen bonds (C–H⋯S) stabilizing the thiazolidinone ring in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. Similar interactions may stabilize the target compound’s conformation .
  • : Highlights the use of SHELX software for structural refinement, a tool applicable to the target compound’s crystallographic analysis .

Comparative Data Table

Table 1. Structural and Functional Comparison of Thiazolidinone Derivatives

Compound (Reference) Position 3 Substituent Benzylidene Substituent Functional Groups Notable Features
Target Compound Ethyl 3-methoxy-4-(4-nitrophenylmethoxy)phenyl 2-sulfanylidene, 4-one Complex nitro and methoxy substituents
Phenyl 2-nitrophenyl 2-sulfanylidene, 4-one Direct nitro substitution
Ethyl 4-(4-methylpiperazino)-3-nitrophenyl 2,4-dione Nitro and piperazine groups
4-(3-chlorophenylmethoxy)phenyl 2,4-dione Chloro and methoxy substituents
Benzyl 2-(4-chlorophenylsulfanyl)-5-nitrophenyl 2-sulfanylidene, 4-one Sulfanyl and nitro groups
3-Methoxypropyl 5-(2-nitrophenyl)furan-2-yl 2-sulfanylidene, 4-one Furan-linked nitro group

Biological Activity

The compound (5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of the specified compound, focusing on its pharmacological profiles and potential applications based on recent research findings.

Structural Characteristics

The structural features of thiazolidin-4-one derivatives significantly influence their biological activity. The presence of substituents at various positions on the thiazolidine ring can enhance or modify the pharmacological properties of these compounds. In the case of this compound, the ethyl group and methoxy-substituted phenyl moiety are critical for its bioactivity.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer activity across various cancer cell lines. Studies indicate that modifications to the thiazolidine structure can lead to enhanced cytotoxic effects. For instance, compounds similar to (5E)-3-ethyl-5-{...} have demonstrated significant antiproliferative effects against glioblastoma cells and other cancer types such as breast and colon cancer .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCancer TypeIC50 (µM)Reference
5bGlioblastoma7.9
5cBreast10.2
5eColon8.5

Antimicrobial Activity

Thiazolidin-4-one derivatives exhibit broad-spectrum antimicrobial activity. Research has shown that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal strains like Candida spp. . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Selected Thiazolidin-4-One Derivatives

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans8 µg/mL

Anti-inflammatory and Antioxidant Properties

Thiazolidin-4-one derivatives are also noted for their anti-inflammatory and antioxidant activities. These compounds can modulate inflammatory pathways and scavenge free radicals, which may contribute to their therapeutic effects in chronic inflammatory conditions .

Case Studies

Recent studies have highlighted the potential of thiazolidinone derivatives in clinical settings:

  • Study on Glioblastoma Treatment : A series of thiazolidinone derivatives were tested against glioblastoma cell lines using MTT assays to assess cell viability. The results indicated that specific modifications led to a significant reduction in cell viability, suggesting a strong potential for these compounds in cancer therapy .
  • Antimicrobial Efficacy Evaluation : A comprehensive study evaluated various thiazolidinone derivatives against a panel of microbial strains. The findings revealed that certain modifications resulted in enhanced antimicrobial potency, demonstrating the importance of structural optimization in drug design .

Q & A

Q. How are stability and degradation pathways investigated under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions, followed by HPLC analysis .
  • Degradant Identification : Use LC-HRMS/MS to characterize major degradation products (e.g., nitro-group reduction to amine, thioamide oxidation) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to predict shelf-life under ICH guidelines .

Contradiction Resolution & Best Practices

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and adhere to CLSI guidelines for antimicrobial testing .
  • Cell Line Authentication : Verify cell lines via STR profiling to rule out cross-contamination .
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-laboratory variability .

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